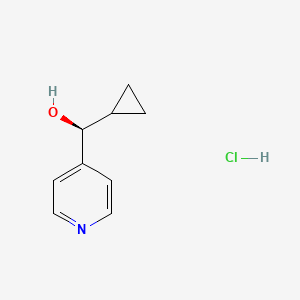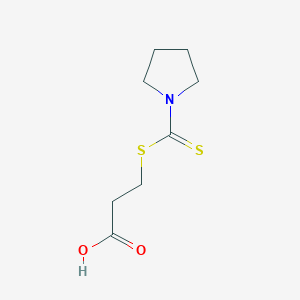
3-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “carbothioylsulfanyl” part suggests the presence of sulfur atoms in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the pyrrolidine ring and the propionic acid group, as well as the positioning of the sulfur atoms within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of polar groups, and the overall charge distribution within the molecule .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- Pyrrolidine and related amines, which include structures similar to 3-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid, have been used in asymmetric A(3) reactions with copper iodide and a cocatalyst possessing a carboxylic acid and a thiourea moiety. This process leads to the formation of propargylamines with high enantiopurity, which are valuable in various synthetic applications (Chen Zhao & D. Seidel, 2015).
Spectroscopic and Quantum Computational Studies
- Compounds related to this compound, such as 3-Pyridinepropionic acid, have been studied through spectroscopic methods and quantum computational approaches. This research aids in understanding the molecular structure, vibrational frequencies, and electronic properties, which are crucial for various chemical and pharmaceutical applications (Sandhya Savita et al., 2021).
Analytical Chemistry
- A method for the quantitative analysis of urinary δ-aminolevulinic acid was developed using compounds structurally related to this compound. This research is significant in the context of lead exposure analysis (K. Tomokuni & M. Ogata, 1972).
Extraction Studies
- Studies on the extraction of Pyridine-3-carboxylic acid, a compound related to this compound, have been conducted. These studies provide insights into the extraction efficiencies and the effects of various parameters, which are relevant for industrial applications in the food, pharmaceutical, and biochemical sectors (Sushil Kumar & B. V. Babu, 2009).
Crystallographic Studies
- Crystallographic analysis of compounds like 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate, which share functional groups with this compound, provides valuable data for understanding molecular conformations and interactions. This information is crucial for designing molecules with specific properties (Xiao‐Juan Wang & Yun-long Feng, 2010).
Palladium-Catalyzed Arylation
- Research on palladium-catalyzed arylation processes involving pyridine-containing directing groups, which are structurally related to this compound, has been conducted. This process enables the selective arylation of sp3 C-H bonds, a key step in various synthetic strategies (V. Zaitsev, D. Shabashov, & O. Daugulis, 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(pyrrolidine-1-carbothioylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S2/c10-7(11)3-6-13-8(12)9-4-1-2-5-9/h1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZBSRHINJVZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)SCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
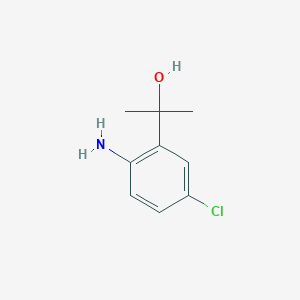
![3-(4-fluorophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927725.png)
![3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride](/img/structure/B2927727.png)
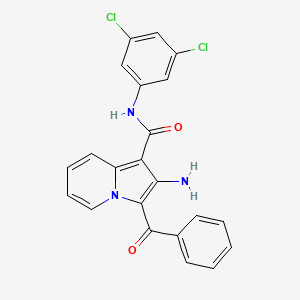

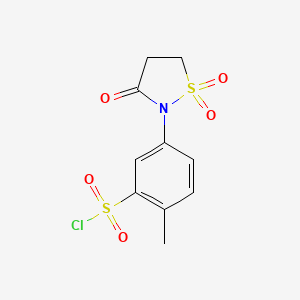
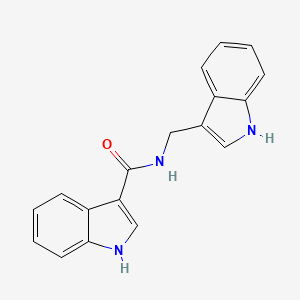
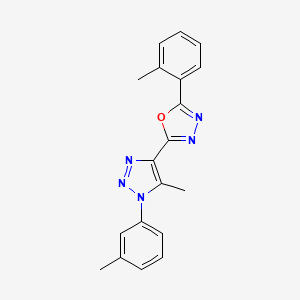
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide](/img/structure/B2927734.png)
![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2927737.png)
![Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2927738.png)
![Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate](/img/structure/B2927739.png)
![(1Z)-N'-hydroxy-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B2927740.png)
